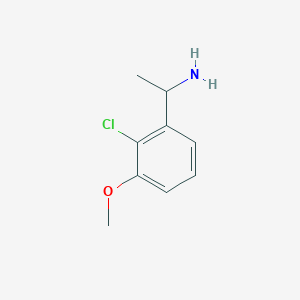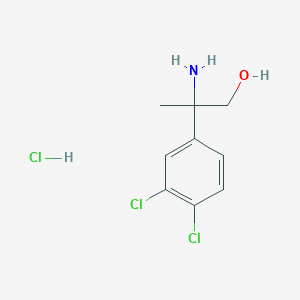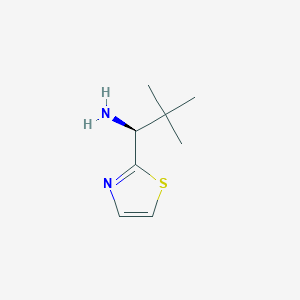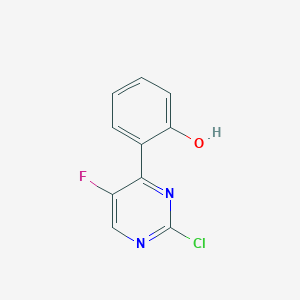
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.
2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H6ClFN2O |
|---|---|
Peso molecular |
224.62 g/mol |
Nombre IUPAC |
2-(2-chloro-5-fluoropyrimidin-4-yl)phenol |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H |
Clave InChI |
NGDSFTVILDMMMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
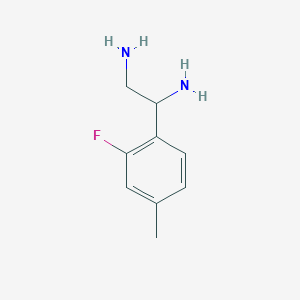
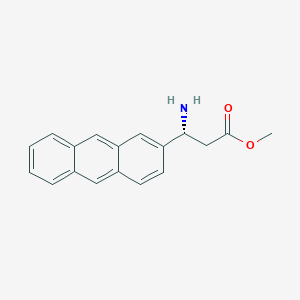
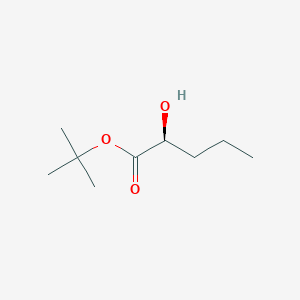
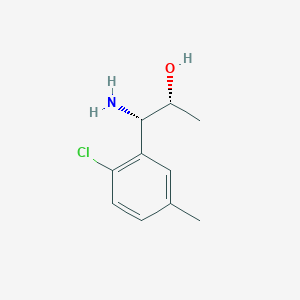
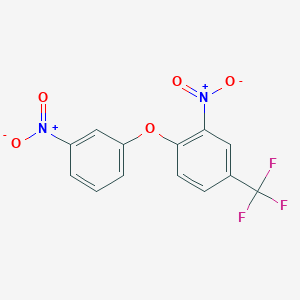

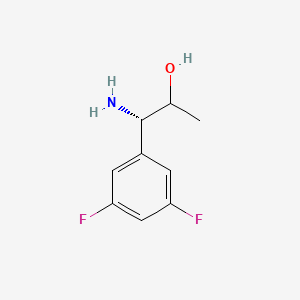
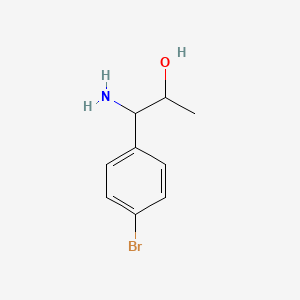
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
